![molecular formula C15H16N2O B453911 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one CAS No. 1164513-59-0](/img/structure/B453911.png)
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one
Overview
Description
The compound “1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazine” has a molecular weight of 208.31 . Another related compound, “3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid”, has a molecular weight of 223.23 .
Molecular Structure Analysis
The molecular structure of a related compound, “3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acrylamide”, has a molecular weight of 273.33356 .Physical And Chemical Properties Analysis
A related compound, “3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]acrylamide”, has a predicted boiling point of 603.0±55.0 °C and a predicted density of 1.23±0.1 g/cm3 .Scientific Research Applications
Synthesis and Crystal Structure
- Novel derivatives of 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one have been synthesized and characterized using various methods including IR, 1H NMR, and X-ray crystal diffraction. This research offers insights into the molecular structure and properties of these compounds (Zheng et al., 2010).
Hydrogen-Bonded Molecular Chains
- Studies have highlighted the formation of hydrogen-bonded chains in molecules similar to 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one, demonstrating the compound's potential in forming structured molecular assemblies (Trilleras et al., 2005).
Single Crystal X-ray Diffraction and DFT Studies
- Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a related compound, has been studied extensively using single-crystal X-ray diffraction and density functional theory (DFT). These studies provide valuable data on the molecular geometry and electronic structure, relevant to similar compounds (Viveka et al., 2016).
Synthesis of Novel Derivatives
- The synthesis of new derivatives incorporating the 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one structure has been explored. This is significant for the development of biologically active compounds (Abdelhamid & Afifi, 2010).
Antioxidant Properties
- A novel pyrazole derivative was synthesized and its antioxidant properties were evaluated. This research is indicative of the potential health benefits of compounds related to 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one (Naveen et al., 2021).
Potential in Cancer Therapy
- The synthesis of 3-phenyl-1H-pyrazole derivatives, related to the compound of interest, has shown promise in cancer therapy, highlighting the potential medicinal applications of similar compounds (Liu, Xu, & Xiong, 2017).
Antimicrobial Activity
- Compounds structurally related to 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one have been synthesized and tested for antimicrobial activity. This suggests potential applications in addressing microbial resistance (Bhat et al., 2016).
Structural and Spectral Studies
- Structural and spectral studies, including antibacterial activity of metal complexes involving similar compounds, have been conducted. This research provides insights into the utility of such compounds in developing new antibacterial agents (Tharmaraj et al., 2009).
Safety and Hazards
properties
IUPAC Name |
(E)-3-(1-ethyl-5-methylpyrazol-4-yl)-1-phenylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-3-17-12(2)14(11-16-17)9-10-15(18)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFYQOKKAYLJKP-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=CC(=O)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C/C(=O)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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